molecular formula C17H16F3N5O B7185943 imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B7185943
M. Wt: 363.34 g/mol
InChI Key: VRHSIWRFSPQEBM-UHFFFAOYSA-N
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Description

The compound imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a synthetic chemical entity that belongs to a class of heterocyclic compounds. This compound exhibits intriguing pharmacological properties due to its complex molecular structure, which includes both an imidazopyridine and pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the imidazo[1,2-a]pyridine core.

  • Introduction of the pyrazole moiety.

  • Functionalization with the piperidin-1-yl methanone group. Each step involves specific reaction conditions, catalysts, and solvents, often requiring careful temperature control and purification techniques.

Industrial Production Methods

Industrial synthesis may involve optimized routes to increase yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone can undergo oxidation reactions, altering the oxidation states of specific atoms within the molecule.

  • Reduction: : The compound can be reduced using suitable reducing agents, leading to modifications in its chemical structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be performed, often on the pyrazole or piperidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reagents: : Halogenating agents, alkylating agents, etc.

Major Products

Depending on the reaction conditions and reagents used, the major products vary, often resulting in structurally diverse derivatives with potential pharmacological applications.

Scientific Research Applications

Chemistry

Imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is used as a building block in synthetic chemistry to develop new molecules with potential therapeutic effects.

Biology

In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, aiding in the understanding of cellular processes and signaling pathways.

Medicine

The compound exhibits promising pharmacological activities, making it a candidate for drug development

Industry

In industry, the compound can be used in the development of new materials, such as polymers with specific properties, and as a catalyst in chemical reactions.

Mechanism of Action

Imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone exerts its effects by interacting with molecular targets such as enzymes, receptors, or proteins. The specific mechanism often involves modulation of biochemical pathways, inhibition of enzymes, or binding to specific receptors, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines: : Other compounds in this class share the imidazo[1,2-a]pyridine core but differ in their substituents.

  • Pyrazoles: : Compounds with the pyrazole ring, showing similar pharmacological profiles.

  • Piperidine Derivatives: : Molecules containing the piperidine ring, often used in medicinal chemistry.

Uniqueness

Imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone's uniqueness lies in its multi-functional moieties, which contribute to a diverse range of biological activities and make it a versatile compound in research and development.

This is an overview of the compound, capturing its synthesis, reactions, applications, and more. Fascinating stuff, right?

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)14-8-12(22-23-14)11-4-3-7-25(9-11)16(26)13-10-24-6-2-1-5-15(24)21-13/h1-2,5-6,8,10-11H,3-4,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSIWRFSPQEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=N2)C4=CC(=NN4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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